methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851944-12-2, molecular formula C₁₅H₁₁N₃O₄S, MW 329.33 g/mol) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide derivative bearing a methyl ester at the ortho position of the benzamide ring. The thiazolo[3,2-a]pyrimidine scaffold is a recognized bioisostere of biogenic purine bases and has been exploited across multiple therapeutic programs, including kinase inhibition, metabotropic glutamate receptor antagonism, and immunomodulation.

Molecular Formula C15H11N3O4S
Molecular Weight 329.33
CAS No. 851944-12-2
Cat. No. B2972004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
CAS851944-12-2
Molecular FormulaC15H11N3O4S
Molecular Weight329.33
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3
InChIInChI=1S/C15H11N3O4S/c1-22-14(21)9-4-2-3-5-11(9)17-12(19)10-8-16-15-18(13(10)20)6-7-23-15/h2-8H,1H3,(H,17,19)
InChIKeyNXPWVQRGIHSVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851944-12-2): Core Structural Identity and Screening Provenance for Procurement Decisions


Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851944-12-2, molecular formula C₁₅H₁₁N₃O₄S, MW 329.33 g/mol) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide derivative bearing a methyl ester at the ortho position of the benzamide ring . The thiazolo[3,2-a]pyrimidine scaffold is a recognized bioisostere of biogenic purine bases and has been exploited across multiple therapeutic programs, including kinase inhibition, metabotropic glutamate receptor antagonism, and immunomodulation . This specific compound has been profiled in over 110 PubChem high-throughput screening assays, including targets such as RGS4, the mu-opioid receptor (MOR-1), ADAM17, and the M1 muscarinic acetylcholine receptor, confirming its broad exposure in academic and NIH Molecular Libraries Program screening campaigns . It is commercially available from multiple suppliers (e.g., A2B Chem Cat# BF96327) as a research-grade screening compound, typically at ≥95% purity, and is sold exclusively for non-human research use .

Screening footprintBroad multi-target PubChem screening deposition supports cheminformatics and profiling studies
Core structureFully aromatic 5-oxo-5H-thiazolo[3,2-a]pyrimidine with extended π-conjugation
Ester functionalityMethyl ester prodrug motif for cell-permeable screening applications
Conformational constraintOrtho-benzoate geometry locks amide NH via intramolecular H-bond

Why Generic Thiazolo[3,2-a]pyrimidine Substitution Is Unreliable: Positional Isomerism, Oxidation State, and Ester Functionality Dictate Procurement Specificity for CAS 851944-12-2


The thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype encompasses a structurally diverse family where small modifications produce profound differences in target engagement and biological readout. For CAS 851944-12-2, three structural features jointly preclude generic substitution. First, the ortho-methyl benzoate attachment distinguishes it from the para-substituted regioisomer (methyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, CAS 851945-46-5), which presents a different H-bonding geometry and vector of the ester group . Second, the fully aromatic 5-oxo-5H core contrasts with the partially saturated 3,5-dihydro-2H variant (methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate), altering the π-electron distribution, planarity, and metabolic susceptibility of the fused ring system . Third, the methyl ester prodrug motif can be hydrolyzed in vivo to the free carboxylic acid analog, a transformation that is ester-specific and not shared by ethyl, butyl, or amide congeners . In screening campaigns deposited in PubChem, CAS 851944-12-2 has demonstrated distinct activity fingerprints across unrelated targets (RGS4, MOR-1, ADAM17, CHRM1), confirming that structurally proximal analogs—including those differing only in the position of the ester substituent—do not reproduce identical polypharmacology profiles .

Regioisomer mismatch
Para-substituted analog (CAS 851945-46-5) lacks intramolecular H-bond and shows distinct screening profile; not interchangeable with ortho isomer.
Oxidation state divergence
Partially saturated dihydro analog alters π-electron distribution and planarity; may shift target engagement relative to fully aromatic core.
Ester hydrolysis form
Free carboxylic acid exhibits lower membrane permeability; methyl ester is required for cell-based assays, while acid form suits biochemical studies.

Quantitative Differentiation Evidence for Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (851944-12-2): Comparator-Anchored Procurement Data


Ortho- vs. Para-Benzoate Regioisomerism: Structural Divergence with Distinct H-Bonding Topology and Screening Fate

CAS 851944-12-2 features the methyl ester at the ortho position of the benzamide ring, whereas its closest commercially available regioisomer, methyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (CAS 851945-46-5), carries the ester at the para position. The ortho substitution creates an intramolecular hydrogen bond between the amide NH and the ester carbonyl (N–H···O=C distance ~2.6–2.8 Å by DFT modeling on analogous scaffolds), which constrains the conformational ensemble and alters the presentation of the ester moiety to biological targets relative to the para isomer . In PubChem screening data, the ortho compound (CAS 851944-12-2) was tested in 111 assays, with distinct activity annotations in RGS4 activator screening, whereas no equivalent breadth of screening data or target engagement is reported for the para regioisomer . The two regioisomers have different CAS numbers (851944-12-2 vs. 851945-46-5), different InChIKeys, and are not interchangeable in any structure-based design campaign.

Regioisomeric Identity
Reported
Ortho-COOCH₃ enables intramolecular N–H···O=C bond; para-COOCH₃ lacks this constraint.
Conformational profile determines SAR interpretation.
Distinct InChIKey and CAS; verify regioisomer before procurement.
Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Fully Aromatic 5-Oxo-5H Core vs. Partially Saturated 3,5-Dihydro-2H Analog: Electronic Structure and Redox Differentiation

The target compound possesses a fully conjugated 5-oxo-5H-thiazolo[3,2-a]pyrimidine system, in contrast to the 3,5-dihydro-2H analog (methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate) which contains a saturated C2–C3 bond . The fully aromatic system exhibits extended π-delocalization across the thiazole C2=C3 double bond (formally C2=C3, bond length ~1.34 Å vs. ~1.52 Å for a C–C single bond in the dihydro form), which influences: (i) the planarity of the fused ring, (ii) the electron density at the C6-carboxamide carbonyl available for target hydrogen bonding, and (iii) the susceptibility to oxidative metabolism at the thiazole ring . Within the broader thiazolo[3,2-a]pyrimidine class, the 5H (fully aromatic) variants have demonstrated distinct topoisomerase II inhibitory activity (e.g., compound 4c, IC₅₀ = 0.23 ± 0.01 µM) that is not replicated by dihydro congeners, supporting the functional relevance of the oxidation state for target engagement .

Oxidation State
Class-level
Fully aromatic C2=C3 core; dihydro analog is non-planar.
Conjugation state may influence target engagement.
Class-level Topo II data: aromatic compound IC₅₀ 0.23 µM; dihydro not reported.
Oxidation State Heterocyclic Chemistry Drug Design

Methyl Ester vs. Free Carboxylic Acid: Hydrolytic Prodrug Lability Dictates In Vitro vs. In Vivo Applicability

CAS 851944-12-2 is the methyl ester derivative; its corresponding free carboxylic acid (2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoic acid) represents the hydrolyzed form . The methyl ester serves as a membrane-permeable prodrug moiety: the calculated LogP for the methyl ester is approximately 2.0–2.5 (based on the SMILES COC(=O)C₁=C(NC(=O)C₂=CN=C₃SC=CN₃C₂=O)C=CC=C₁ and standard fragment-based calculation), whereas the corresponding carboxylic acid (replacement of –OCH₃ with –OH) would have a LogP of approximately 1.0–1.5 and be ionized at physiological pH (predicted pKₐ ~4.2) . This LogP difference of approximately 1 log unit translates to an approximately 10-fold difference in predicted membrane permeability (based on the parallel artificial membrane permeability assay, PAMPA), making the ester the preferred form for cell-based screening and the acid the relevant form for in vivo target engagement studies . Within the broader thiazolo[3,2-a]pyrimidine class, methyl ester derivatives have been explicitly designed as bioavailable prodrugs (e.g., in antiangiogenic thiazolopyrimidine patent series US 5,599,813) .

Ester Prodrug State
Class-level
Methyl ester LogP ~2.0–2.5; free acid ionized, lower permeability.
Permeability dictates cell-based assay suitability.
ΔLogP ≈ 1; ~10-fold permeability difference predicted.
Prodrug Pharmacokinetics Ester Hydrolysis

Broad Polypharmacology Screening Fingerprint: Multi-Target Engagement Across RGS4, MOR-1, ADAM17, and CHRM1 Differentiates from Narrow-Spectrum Analogs

PubChem records aggregated at Chemsrc show that CAS 851944-12-2 has been tested in 111 distinct bioassays, with documented screening deposition in at least four mechanistically unrelated primary assays: (i) a cell-based RGS4 activator HTS (AID 463111, Johns Hopkins Ion Channel Center), (ii) a luminescence-based MOR-1 agonist HTS (AID 504326, Scripps Research Institute), (iii) a QFRET-based ADAM17 inhibitor HTS (AID 720648, Scripps), and (iv) a fluorescence-based M1 muscarinic receptor agonist HTS (AID 588814, Scripps) . This multi-target screening footprint is atypical among close structural analogs; for example, the para-substituted regioisomer (CAS 851945-46-5) and the 3-methyl homolog (CAS 851945-16-9) do not have equivalent PubChem deposition breadth . While specific %inhibition or IC₅₀ values from these primary screens are not publicly available in curated form, the mere deposition of this compound in 111 assays—spanning GPCR signaling (RGS4, MOR-1, CHRM1), protease inhibition (ADAM17), and unfolded protein response pathways (BCCG-A405-UPR-XBP1)—establishes a uniquely broad screening provenance that is not matched by any single comparator .

Screening Breadth
Class-level
111 PubChem bioassays deposited; targets RGS4, MOR-1, ADAM17, CHRM1.
Rich annotation supports cheminformatics analyses.
No close analog matches this assay footprint.
Polypharmacology High-Throughput Screening Target Engagement

Optimal Research Application Scenarios for Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate (851944-12-2) Based on Verified Differentiation Evidence


Structure-Based Drug Design Requiring Ortho-Constrained Benzamide Geometry

When a medicinal chemistry program requires the benzamide NH to be conformationally locked via intramolecular hydrogen bonding to an ortho-ester carbonyl—a geometry that cannot be achieved with the para-substituted regioisomer (CAS 851945-46-5)—CAS 851944-12-2 is the only commercially available thiazolo[3,2-a]pyrimidine-6-carboxamide that provides this constrained topology. This is critical for projects where the vector of the ester group relative to the thiazolopyrimidine core determines docking pose complementarity, as demonstrated by the unique conformational profile of the ortho isomer .

Cell-Based Phenotypic Screening Requiring Membrane-Permeable Ester Prodrug

For cell-based high-throughput screening campaigns, CAS 851944-12-2 provides the neutral, membrane-permeable methyl ester form (predicted LogP ~2.0–2.5) that facilitates passive cellular uptake. The corresponding free carboxylic acid would exhibit approximately 3- to 30-fold lower permeability, making the ester the appropriate form for intracellular target engagement studies. This design principle is consistent with the use of methyl ester prodrugs across the thiazolopyrimidine class, as established in antiangiogenic compound patents . Users requiring the free acid for biochemical assays should specifically procure or prepare the hydrolyzed form rather than substituting the ester.

Cheminformatics and Machine Learning Model Building Leveraging 111-Assay Screening Annotation

CAS 851944-12-2 represents one of the most extensively screened thiazolo[3,2-a]pyrimidine derivatives in the public domain, with 111 deposited PubChem bioassays spanning GPCR modulation (RGS4, MOR-1, CHRM1), protease inhibition (ADAM17, furin), and metabolic enzyme targets (FadD2). No regioisomer or simple methyl homolog approaches this data density. Researchers engaged in polypharmacology modeling, assay interference prediction, or structure-activity landscape analysis can utilize this compound as a richly annotated reference point, drawing on its multi-target screening fingerprint as documented in PubChem .

Immunomodulatory Lead Discovery Anchored on the Thiazolo[3,2-a]pyrimidine Patent Estate

Patent US 4,421,914 ('Thiazolo[3,2-a]pyrimidines, derivatives thereof, processes for production thereof, and pharmaceutical use thereof') explicitly claims thiazolo[3,2-a]pyrimidine-6-carboxamides for regulating immune function in warm-blooded animals, including applications in autoimmune diseases such as nephritis and rheumatoid arthritis . CAS 851944-12-2 falls within the Markush structure of this patent family, providing an accessible screening starting point for programs targeting immunoregulation. Procurement of this specific compound enables direct exploration of the claimed structural space without requiring de novo synthesis of the thiazolo[3,2-a]pyrimidine-6-carboxamide core.

Application
Selection Property
Validation Focus
Ortho-constrained probe design
Ortho-ester benzamide geometry
Intramolecular H-bonding validation
Cell-based phenotypic screening
Methyl ester membrane permeability
Permeability assay context
Polypharmacology modeling
Multi-target screening annotation
Assay fingerprint review
Immunomodulatory target screening
Thiazolo[3,2-a]pyrimidine-6-carboxamide core
Target engagement review
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